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Introduction: The reaction between methyl hydroperoxide (CH₃OOH), the simplest organic

hydroperoxide, and the hydroxyl radical (OH) is a critical process in atmospheric chemistry. It

plays a significant role in the chemistry of the troposphere by influencing the budgets of HOₓ

radicals (OH + HO₂) and acting as an intermediate in the oxidation of methane and other

volatile organic compounds.[1][2] Understanding the kinetics and mechanisms of this reaction

is essential for accurate atmospheric modeling and predicting the fate of organic compounds in

the atmosphere. These application notes provide a summary of the quantitative kinetic data,

detailed experimental protocols for studying this reaction, and visualizations of the reaction

mechanism and experimental workflow.

Reaction Mechanism and Product Channels
The reaction proceeds primarily through two main channels involving hydrogen abstraction,

leading to different sets of products. The process is initiated by the formation of hydrogen-

bonded pre-reactive complexes.[1][3]

H-abstraction from the Hydroperoxyl Group (-OOH): This is the dominant pathway, leading to

the formation of the methylperoxy radical (CH₃OO) and water.

Reaction: CH₃OOH + OH → CH₃OO + H₂O
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H-abstraction from the Methyl Group (-CH₃): This is the minor pathway. The initial product,

the hydroxymethyl peroxide radical (•CH₂OOH), is unstable and rapidly decomposes.

Reaction: CH₃OOH + OH → •CH₂OOH + H₂O → HCHO + OH + H₂O

Recent high-level theoretical studies suggest the yield for the first channel is approximately 0.8

± 0.1, while the yield for the second channel is 0.2 ± 0.1.[1]
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Caption: Reaction mechanism for CH₃OOH + OH.

Quantitative Kinetic Data
The rate coefficient for the reaction between methyl hydroperoxide and the hydroxyl radical

has been determined by various experimental and theoretical methods. There are notable

discrepancies in the reported values, which may be attributed to challenges in accurately

determining the gas-phase concentration of methyl hydroperoxide.[1]
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Study (Author,
Year)

k_total (cm³
molecule⁻¹
s⁻¹) at ~298 K

Branching
Ratio (CH₃OO•)

Branching
Ratio
(•CH₂OOH
path)

Method

Niki et al. 1.0 x 10⁻¹¹[3] 0.57 ± 0.11 0.43 ± 0.11 Experimental

Vaghjiani and

Ravishankara

(1989)

5.5 x 10⁻¹²[1] 0.65 ± 0.11 0.35 ± 0.11 Experimental

Blitz et al.

(9.0 ± 0.2) x

10⁻¹² (partial k

for CH₃OO•

channel)[3]

- - Experimental

Wang and Chen
(4.0 ± 0.15) x

10⁻¹²[1][3]
- -

Experimental

(Relative-rate)

Nguyen et al.

(2022)

5.0 x 10⁻¹² T⁰.¹⁵²

exp(287/T)
0.8 ± 0.1 0.2 ± 0.1

Theoretical

(amHEAT-

345(Q))[1]

Note: The value from Blitz et al. represents the partial rate constant for only one channel. The

branching ratios from Niki et al. and Vaghjiani and Ravishankara were derived from their

respective measurements of k_total and the product ratio.

A recent high-accuracy theoretical study strongly supports the experimental results of Vaghjiani

and Ravishankara.[1] The recommended temperature-dependent rate coefficient over the

range of 200–450 K is: k(T) = 5.0 x 10⁻¹² T⁰.¹⁵² exp(287/T) cm³ molecule⁻¹ s⁻¹[1]

Experimental Protocols
A common and powerful technique for studying the kinetics of gas-phase radical reactions is

Pulsed Laser Photolysis–Laser-Induced Fluorescence (PLP-LIF).[4] This method allows for the

direct measurement of the decay of OH radicals in the presence of a known concentration of

the reactant, CH₃OOH.
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Protocol: PLP-LIF Kinetic Study of CH₃OOH + OH
1. Objective: To determine the absolute rate coefficient of the CH₃OOH + OH reaction at a

specific temperature and pressure.

2. Materials & Equipment:

Reaction Cell: A cryogenically cooled or temperature-controlled reactor cell with quartz

windows for laser beams and fluorescence detection.[4]

Gas Handling System: Mass flow controllers (MFCs) for precise dilution and delivery of

reactant gases (He, N₂, CH₃OOH precursor, OH precursor).

Photolysis Laser (Pump): An excimer laser (e.g., KrF at 248 nm or ArF at 193 nm) to

photolyze a precursor molecule and generate OH radicals.[5][6]

Probe Laser: A tunable dye laser pumped by a Nd:YAG laser, frequency-doubled to excite

the OH radical (e.g., at 282 nm for the A²Σ⁺ ← X²Π (1,0) transition).[4]

Detector: A photomultiplier tube (PMT) positioned perpendicular to the laser beams,

equipped with a narrow bandpass filter (e.g., ~308 nm) to selectively detect OH

fluorescence.[4]

Data Acquisition: A fast digital oscilloscope to record the fluorescence decay signal,

interfaced with a computer.

Chemicals:

Methyl hydroperoxide (CH₃OOH) sample.

OH radical precursor (e.g., hydrogen peroxide - H₂O₂, nitric acid - HNO₃).

Inert bath gas (Helium or Nitrogen).

3. Methodology:

Step 1: Reactant Preparation and Delivery
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Prepare a dilute mixture of CH₃OOH in an inert gas (e.g., He). The concentration must be

accurately known. This can be achieved by flowing He through a temperature-controlled

bubbler containing a CH₃OOH solution or by using a pre-prepared gas standard.

Prepare a dilute mixture of the OH precursor (e.g., H₂O₂) in He.

Use MFCs to precisely control the flow rates of the CH₃OOH mixture, the OH precursor

mixture, and the main bath gas (He/N₂) into the reaction cell. The total pressure in the cell

is typically maintained between 7 and 100 Torr.[4]

Step 2: OH Radical Generation and Detection

A pulse from the photolysis laser (pump) is fired into the reaction cell, photolyzing the

precursor to generate a spatially uniform concentration of OH radicals. For H₂O₂

precursor: H₂O₂ + hν (248 nm) → 2 OH.[6]

At a variable time delay after the photolysis pulse, the probe laser is fired. The probe laser

is tuned to an absorption line of the OH radical (282 nm).

The OH radicals absorb the probe laser light and are excited to a higher electronic state.

They then relax, emitting fluorescence at a different wavelength (~308 nm), which is

detected by the PMT.[4]

Step 3: Kinetic Measurement

The intensity of the LIF signal is directly proportional to the concentration of OH radicals.

By varying the time delay between the pump and probe laser pulses, a temporal profile of

the OH concentration is recorded. This will show an exponential decay.

The decay of OH is monitored under pseudo-first-order conditions, where [CH₃OOH] ≫

[OH]. The observed decay rate (k') is given by:

d[OH]/dt = -k'[OH]

The pseudo-first-order rate constant, k', is determined by fitting the fluorescence decay

curve to a single exponential function.
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Step 4: Data Analysis

The measured k' is a sum of the rate of reaction with CH₃OOH and the rate of loss from

other processes (e.g., diffusion out of the detection zone, reaction with precursor).

k' = k_bi[CH₃OOH] + k₀ where k_bi is the bimolecular rate coefficient of interest and k₀

is the first-order loss rate of OH in the absence of CH₃OOH.

Measure k' at several different concentrations of CH₃OOH while keeping other conditions

constant.

Plot k' versus [CH₃OOH]. The slope of the resulting straight line will be the bimolecular

rate coefficient, k_bi.
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Caption: Workflow for a PLP-LIF experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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